molecular formula C16H12ClN3O2 B4595445 6-chloro-2-imino-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide

6-chloro-2-imino-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B4595445
M. Wt: 313.74 g/mol
InChI Key: RSSMNCOCRQJDAG-UHFFFAOYSA-N
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Description

6-chloro-2-imino-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3O2 and its molecular weight is 313.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0618043 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

6-chloro-2-imino-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide, as part of the broader class of 2-imino-2H-chromene-3-carboxamides, plays a significant role in organic synthesis. For instance, these compounds can be synthesized through Knoevenagel condensation, demonstrating high atom economy and yield. This method emphasizes an eco-friendly approach, utilizing aqueous sodium carbonate or hydrogen carbonate at room temperature (Proença & Costa, 2008). Moreover, the reactivity of such compounds with various agents opens pathways to diverse chemical structures. A notable reaction involves the transformation of 2-imino-2H-chromene-3-carboxamides with cyanoacetic acid hydrazide, leading to unique pyrazolo[3,4-b]pyridin-3(2H)-ones and chromeno[4,3-b]pyridine-3-carbonitriles (Kornev et al., 2016).

Material Science and Polymer Research

In the field of material science, novel poly(coumarin-amide)s have been developed using a related diacid, synthesized from 2-oxo-2H-chromene-3-carboxylic acid, demonstrating the potential of these compounds in creating polymers with desirable properties like good thermal stability and film-forming capability (Nechifor, 2009).

Antimicrobial Activity

Additionally, derivatives of 2-imino-2H-chromene-3-carboxamides have shown promising antimicrobial activities. For example, novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated significant antibacterial and antifungal effects, highlighting the potential for developing new antimicrobial agents from this class of compounds (Zhuravel et al., 2005).

Catalysis and Chemical Transformations

Furthermore, these compounds have been utilized in catalysis and chemical transformations, showcasing their versatility in organic synthesis. For instance, the regioselective cyclization reaction of 2-imino-2H-chromene-3-carboxamide with triethyl phosphonoacetate highlights the potential of these compounds in selective synthesis processes, providing insights into their mechanistic pathways (Shaaban et al., 2020).

Properties

IUPAC Name

6-chloro-2-imino-N-(pyridin-2-ylmethyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-11-4-5-14-10(7-11)8-13(15(18)22-14)16(21)20-9-12-3-1-2-6-19-12/h1-8,18H,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSMNCOCRQJDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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